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Compound of Interest

Compound Name: LEO 39652

Cat. No.: B10824691 Get Quote

This technical support center is designed for researchers, scientists, and drug development

professionals to provide troubleshooting guidance and frequently asked questions (FAQs)

regarding the low skin bioavailability of LEO 39652, a novel "dual-soft" phosphodiesterase 4

(PDE4) inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is LEO 39652 and why is its low skin bioavailability a concern?

LEO 39652 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme

involved in the inflammatory cascade of atopic dermatitis.[1][2] It is classified as a "dual-soft"

drug, designed with ester functionalities that are intended to be stable in the skin but rapidly

hydrolyzed to inactive metabolites in the bloodstream and liver. This design aims to minimize

systemic side effects.[1][2]

The primary concern is that the lack of clinical efficacy of LEO 39652 in atopic dermatitis

patients is likely due to insufficient drug availability at the target site within the skin.[3] Studies

have shown significantly lower concentrations of LEO 39652 in the dermal interstitial fluid

compared to more effective analogs like LEO 29102. Therefore, overcoming its low

bioavailability is critical to unlocking its therapeutic potential.

Q2: What are the key physicochemical properties of LEO 39652 that may contribute to its poor

skin penetration?
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While specific experimental data on the partition coefficient (logP) and aqueous solubility of

LEO 39652 are not readily available in the public domain, we can infer some properties based

on its chemical structure and "dual-soft" nature.

Property Value/Inference
Implication for Skin
Bioavailability

Molecular Weight 421.45 g/mol

Within the favorable range

(<500 Da) for passive diffusion

across the stratum corneum.

Chemical Formula C23H23N3O5

Indicates a relatively complex

structure with multiple

functional groups.

"Dual-Soft" Drug Design
Contains ester functionalities

for rapid metabolism.

May contribute to a lipophilic

character, favoring partitioning

into the stratum corneum but

potentially hindering release

into the viable epidermis. The

ester groups might also be

susceptible to enzymatic

degradation within the skin.

Solubility Soluble in DMSO.

Precise aqueous solubility is

not specified, but as a

moderately sized organic

molecule, it is likely to have

low water solubility, which can

limit its partitioning from the

formulation into the skin.

Q3: What is the mechanism of action of LEO 39652 and how does it relate to atopic dermatitis?

LEO 39652 is a phosphodiesterase 4 (PDE4) inhibitor. In inflammatory cells, PDE4 is the

primary enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).

By inhibiting PDE4, LEO 39652 increases intracellular cAMP levels. Elevated cAMP, in turn,

suppresses the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha
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(TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-23), and interferon-gamma (IFN-γ), which are

key mediators in the pathophysiology of atopic dermatitis.
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Caption: PDE4 Signaling Pathway in Atopic Dermatitis.

Troubleshooting Guides
Problem 1: Low in vitro skin permeation of LEO 39652 formulation.
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Potential Cause Troubleshooting/Optimization Strategy

Poor solubility in the vehicle

1. Co-solvents: Incorporate pharmaceutically

acceptable solvents such as propylene glycol,

ethanol, or Transcutol® to increase the solubility

of LEO 39652 in the formulation. 2. pH

optimization: Although LEO 39652 is neutral,

excipients that alter the microenvironment pH of

the skin could influence its partitioning.

High affinity for the vehicle

1. Supersaturated systems: Create a

supersaturated formulation to increase the

thermodynamic activity of LEO 39652, providing

a greater driving force for skin penetration. This

can be achieved by using a mixture of volatile

and non-volatile solvents.

Strong partitioning into the stratum corneum

1. Penetration enhancers: Include chemical

penetration enhancers that disrupt the lipid

bilayer of the stratum corneum. Examples

include fatty acids (e.g., oleic acid), terpenes,

and surfactants. 2. Fluidizing agents:

Incorporate excipients that increase the fluidity

of the stratum corneum lipids.

Problem 2: High variability in in vitro skin permeation results.
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Potential Cause Troubleshooting/Optimization Strategy

Inconsistent skin samples

1. Standardize skin source: Use skin from the

same anatomical site and donor if possible. If

using animal models, ensure consistency in

species, age, and sex. 2. Uniform skin

thickness: Use a dermatome to prepare skin

sections of a consistent thickness (e.g., 300-500

µm).

Issues with Franz Diffusion Cell setup

1. Eliminate air bubbles: Ensure no air bubbles

are trapped between the skin and the receptor

fluid. 2. Consistent dosing: Apply a precise and

consistent amount of the formulation to the skin

surface in each cell. 3. Maintain sink conditions:

Ensure the concentration of LEO 39652 in the

receptor fluid does not exceed 10% of its

solubility in that medium. This may require more

frequent sampling or the addition of a

solubilizing agent to the receptor fluid.

Operator variability

1. Standard Operating Procedure (SOP):

Develop and adhere to a detailed SOP for all

steps of the experiment, from skin preparation to

sample analysis.

Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To evaluate the permeation of LEO 39652 from a topical formulation through a skin

membrane.

Materials:

Franz diffusion cells

Dermatomed human or porcine ear skin (300-500 µm thickness)
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Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like 0.5% Volpo or

6% PEG-20 oleyl ether)

LEO 39652 formulation

Positive control formulation (e.g., a formulation with a known penetration enhancer)

Negative control (vehicle without LEO 39652)

High-performance liquid chromatography (HPLC) system for analysis

Procedure:

Preparation:

Pre-warm the receptor fluid to 37°C and degas it.

Thaw frozen skin at room temperature.

Cut skin sections to a size that fits the Franz diffusion cells.

Franz Diffusion Cell Setup:

Fill the receptor compartment with the pre-warmed and degassed receptor fluid, ensuring

no air bubbles are present.

Place a magnetic stir bar in the receptor compartment.

Mount the skin section between the donor and receptor compartments, with the stratum

corneum facing the donor compartment.

Clamp the compartments together and place the cells in a heating block to maintain the

skin surface temperature at 32°C.

Allow the skin to equilibrate for 30 minutes.

Dosing and Sampling:
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Apply a precise amount of the LEO 39652 formulation (e.g., 5-10 mg/cm²) to the skin

surface in the donor compartment.

At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the

receptor compartment and immediately replace it with an equal volume of fresh, pre-

warmed receptor fluid.

Sample Analysis:

Analyze the concentration of LEO 39652 in the collected samples using a validated HPLC

method.

Data Analysis:

Calculate the cumulative amount of LEO 39652 permeated per unit area (µg/cm²) at each

time point.

Plot the cumulative amount permeated versus time.

Determine the steady-state flux (Jss) from the linear portion of the plot.
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Caption: Workflow for in vitro skin permeation studies.
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Protocol 2: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE)

Models

Objective: To assess the potential of a LEO 39652 formulation to cause skin irritation.

Materials:

Reconstructed Human Epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)

Assay medium provided by the RhE model manufacturer

LEO 39652 formulation

Positive control (e.g., 5% Sodium Dodecyl Sulfate)

Negative control (e.g., Phosphate-Buffered Saline)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Isopropanol

Microplate reader

Procedure:

Pre-incubation:

Place the RhE tissues in a multi-well plate containing pre-warmed assay medium and

incubate for at least 1 hour at 37°C and 5% CO₂.

Dosing:

Remove the assay medium and apply the LEO 39652 formulation, positive control, and

negative control to the surface of the RhE tissues.

Incubate for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.

Washing:
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Thoroughly wash the tissues with PBS to remove the test substances.

Incubation:

Transfer the tissues to a new plate with fresh assay medium and incubate for 24-42 hours.

MTT Assay:

Transfer the tissues to a plate containing MTT medium and incubate for 3 hours. Viable

cells will reduce the yellow MTT to a purple formazan precipitate.

Extract the formazan from the tissues using isopropanol.

Measure the optical density (OD) of the formazan solution using a microplate reader (e.g.,

at 570 nm).

Data Analysis:

Calculate the percentage of cell viability for each test substance relative to the negative

control.

A formulation is classified as an irritant if the mean tissue viability is reduced below a

certain threshold (e.g., 50%) as per regulatory guidelines (e.g., OECD TG 439).
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Caption: Workflow for in vitro skin irritation testing.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b10824691?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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